3-(4-Ethylpiperazin-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ETHYLPIPERAZIN-1-YL)-6-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZINE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two piperazine rings, each substituted with different functional groups, and a pyridazine core. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ETHYLPIPERAZIN-1-YL)-6-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZINE typically involves multiple steps, starting with the preparation of the piperazine and pyridazine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired chemical transformations.
-
Step 1: Synthesis of 4-ethylpiperazine
Reagents: Ethylamine, piperazine
Conditions: Reflux in ethanol, followed by purification through distillation
-
Step 2: Synthesis of 3-methylbenzenesulfonyl chloride
Reagents: 3-methylbenzenesulfonic acid, thionyl chloride
Conditions: Reflux in dichloromethane, followed by purification through recrystallization
-
Step 3: Coupling Reaction
Reagents: 4-ethylpiperazine, 3-methylbenzenesulfonyl chloride, pyridazine
Conditions: Reflux in acetonitrile, followed by purification through column chromatography
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, room temperature
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux
Substitution: Nitric acid, sulfuric acid, room temperature
Major Products
Oxidation: N-oxides of the piperazine rings
Reduction: Sulfide derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
3-(4-ETHYLPIPERAZIN-1-YL)-6-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-ETHYLPIPERAZIN-1-YL)-6-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and
Properties
Molecular Formula |
C21H30N6O2S |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-6-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]pyridazine |
InChI |
InChI=1S/C21H30N6O2S/c1-3-24-9-11-25(12-10-24)20-7-8-21(23-22-20)26-13-15-27(16-14-26)30(28,29)19-6-4-5-18(2)17-19/h4-8,17H,3,9-16H2,1-2H3 |
InChI Key |
RHJRZMXDSMVEHL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.